Poldine
Overview
Description
Poldine, also known as Poldine Methylsulfate, is a type of drug known as an antimuscarinic. It is used to relieve cramps or spasms of the stomach, intestines, and bladder.
Synthesis Analysis
The synthesis of Poldine involves complex organic chemistry reactions. As of my knowledge cutoff in 2021, I don’t have the specific synthesis pathway for Poldine.Molecular Structure Analysis
Poldine is a quaternary ammonium compound and its structure includes a characteristic quaternary nitrogen atom. It also contains a methylsulfate moiety.Chemical Reactions Analysis
As a stable compound, Poldine doesn’t readily undergo chemical reactions under normal conditions. However, like other organic compounds, it can be involved in various reactions when subjected to certain conditions.Physical And Chemical Properties Analysis
Poldine is a solid at room temperature. It is soluble in water due to the presence of the polar methylsulfate group.Scientific Research Applications
Treatment of Idiopathic Hyperhidrosis : Poldine methosulphate was found effective in treating idiopathic hyperhidrosis of the palms and soles through iontophoresis. It showed more efficacy than tap water in this application, though it could produce systemic effects with increasing doses (Grice, Sattar, & Baker, 1972).
Reduction in Sebum Excretion : Topical application of poldine methyl-methosulphate led to a small but significant reduction in sebum excretion, indicating a potential role in acne vulgaris treatment (Cartlidge, Burton, & Shuster, 1972).
Gastric Acidity and Secretion : Poldine reduced food-stimulated acid secretion and gastric acidity, but did not significantly affect serum gastrin concentration. This suggests its potential in managing gastric acid-related conditions (Bieberdorf, Walsh, & Fordtran, 1975).
Palmar and Plantar Hyperhidrosis Treatment : Iontophoresis with poldine methosulphate 0.5% solution was effective in the long-term treatment of palmar and plantar hyperhidrosis, showing few side effects (Hill, 1976).
Evaluation of Acute Oral Toxicity : Povidone-iodine (Polidine) was evaluated for its safety profile in cockerels, revealing that its median lethal dose (LD50) is higher than 2,000 mg/kg of body weight. This study contributes to understanding its safety in potential veterinary applications (Sani, Abdu, Mamman, Jolayemi, Yusuf, & Andamin, 2020).
Spectrophotometric Determination : A spectrophotometric method was developed for determining poldine methylsulfate in pharmaceutical preparations, aiding in the analysis and quality control of this compound (Poole & Monte, 1964).
Safety And Hazards
Poldine can cause side effects such as dry mouth, decreased sweating, dizziness, and blurred vision. It should be used with caution in patients with certain medical conditions.
Future Directions
The future research directions for Poldine could involve studying its efficacy and safety in various clinical conditions, exploring its mechanism of action in more detail, and developing new synthesis methods.
properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKVVAGMJJJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862161 | |
Record name | Poldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Poldine | |
CAS RN |
596-50-9 | |
Record name | Poldine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poldine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poldine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Poldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R92106W2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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